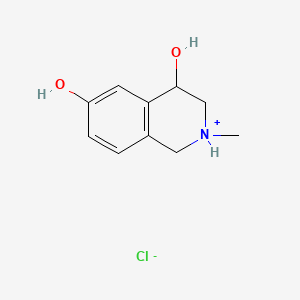

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

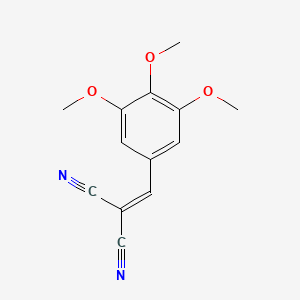

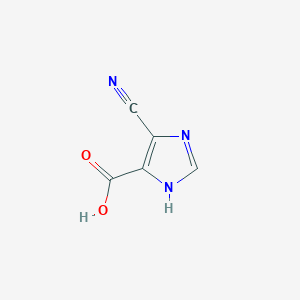

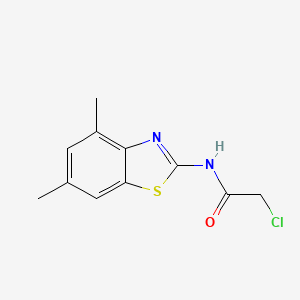

“1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride” is a compound with the empirical formula C10H13NO2 · HCl . It has a molecular weight of 215.68 . This compound is also known by its synonyms: 2-Methyl-1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8 (12)4-9 (7)10 (13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H . The canonical SMILES string is C [NH+]1CC (C2=C (C1)C=CC (=C2)O)O. [Cl-] .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.67 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 215.0713064 g/mol . The topological polar surface area of the compound is 44.9 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Synthesis and Derivatives

- Synthesis Techniques and Derivative Compounds : 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride has been a subject of interest in the synthesis of various derivatives. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines can be converted to acetophenomes, which are intermediates for synthesizing various substituted tetrahydro-isoquinolines, showing properties like analgesic and spasmolytic effects (Brossi et al., 1960).

Pharmacological Effects

- Anticonvulsant and Neuroprotective Properties : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit anticonvulsant activity against seizures induced in mice. One specific compound, FR115427, showed effective anticonvulsant properties and protected hippocampal neurons from ischemia-induced neuronal degeneration (Ohkubo et al., 1996).

Electrochemical Studies

- Role in Electrochemical Studies : The electrochemical oxidation of compounds like salsolinol (related to 1,2,3,4-tetrahydro-2-methyl-4,6-isoquinolinediol) has been studied in aqueous solutions. These studies are significant for understanding the potential relationships of such oxidation reactions to nervous system damage caused by chronic conditions like alcoholism (Fa & Dryhurst, 1991).

Analgesic and Anti-Inflammatory Effects

- Analgesic and Anti-Inflammatory Research : Research on isoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolines, indicates their potential as non-narcotic analgesics. For example, a specific derivative showed pronounced anti-inflammatory effect and was more effective than diclofenac sodium, a commonly used anti-inflammatory drug (Rakhmanova et al., 2022).

Neuroprotective Compounds

- Potential in Neuroprotection : Compounds derived from the embryo of Nelumbo nucifera seeds, including 1,2,3,4-tetrahydro-7,8-isoquinolinediol, have shown neuroprotective activity against glutamate-induced cell death. These findings underscore the relevance of isoquinoline derivatives in neuroprotective research (Weon & Ma, 2020).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride involves the reduction of the corresponding nitro compound followed by cyclization.", "Starting Materials": [ "2-Methyl-4,5-dinitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Reduction of 2-Methyl-4,5-dinitrophenol with sodium borohydride in methanol to yield 2-Methyl-4,5-diaminophenol", "Treatment of 2-Methyl-4,5-diaminophenol with hydrochloric acid to yield 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride", "Cyclization of 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride with sodium hydroxide to yield the final product" ] } | |

| 57196-61-9 | |

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H |

InChI Key |

NQWCCJZOYHZSNW-UHFFFAOYSA-N |

SMILES |

C[NH+]1CC(C2=C(C1)C=CC(=C2)O)O.[Cl-] |

Canonical SMILES |

CN1CC(C2=C(C1)C=CC(=C2)O)O.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-3-phenylprop-2-enyl]butanedioic acid](/img/structure/B3053876.png)

![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)